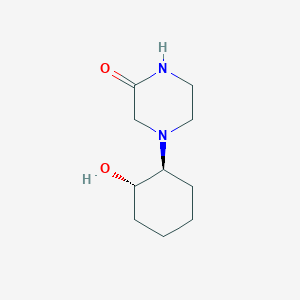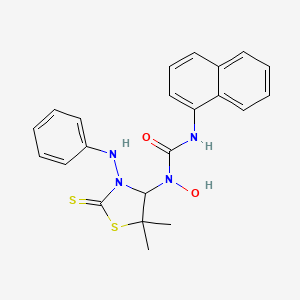
N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N'-(1-naphthyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N’-(1-naphthyl)urea” is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone ring, an aniline group, and a naphthyl moiety, suggests it may have interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N’-(1-naphthyl)urea” typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Aniline Group: The aniline group can be introduced via nucleophilic substitution reactions.
Attachment of the Naphthyl Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the aniline group.
Reduction: Reduction reactions can occur, especially at the nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of “N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N’-(1-naphthyl)urea” would depend on its specific biological target. Generally, thiazolidinone derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the aniline and naphthyl groups may enhance binding affinity to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Studied for their antimicrobial and anticancer activities.
Naphthyl Ureas: Explored for their potential as enzyme inhibitors.
Uniqueness
The uniqueness of “N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N’-(1-naphthyl)urea” lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H22N4O2S2 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
1-(3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C22H22N4O2S2/c1-22(2)19(25(21(29)30-22)24-16-11-4-3-5-12-16)26(28)20(27)23-18-14-8-10-15-9-6-7-13-17(15)18/h3-14,19,24,28H,1-2H3,(H,23,27) |
Clé InChI |
JCXUXWREPDYIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C(=S)S1)NC2=CC=CC=C2)N(C(=O)NC3=CC=CC4=CC=CC=C43)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
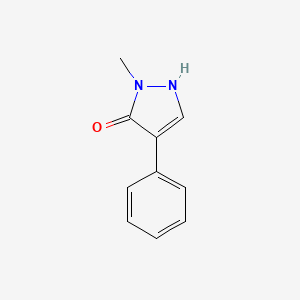
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
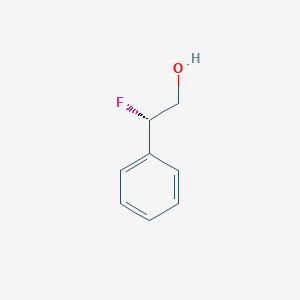
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)
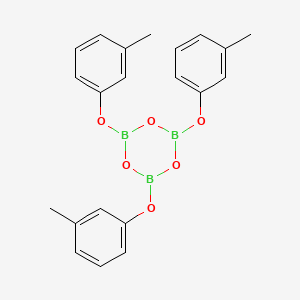

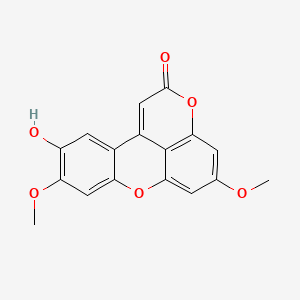
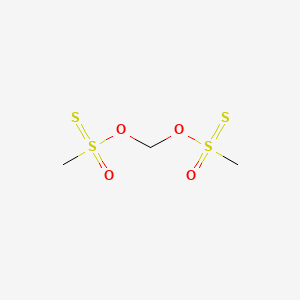
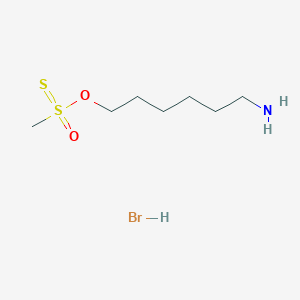
![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)

